

# Technical Guide: PTP Inhibitor V Dihydrate (PHPS1) for Basic Research

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## Compound of Interest

Compound Name: PTP inhibitor V dihydrate

CAS No.: 2649087-82-9

Cat. No.: B6172586

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## Executive Summary

**PTP Inhibitor V Dihydrate (PHPS1)** is a synthetic small molecule belonging to the phenylhydrazonopyrazolone sulfonate class.[1] It is widely recognized as a selective, cell-permeable inhibitor of SHP-2 (Src homology-2 domain-containing protein tyrosine phosphatase-2). Unlike broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate), PHPS1 exhibits significant selectivity for SHP-2 over the closely related phosphatases SHP-1 and PTP1B.

This guide provides a standardized framework for the reconstitution, storage, and experimental application of PHPS1 in biochemical and cellular assays, ensuring data reproducibility and artifact minimization.

## Chemical & Physical Identity

Before initiating experiments, verify the compound identity to ensure accurate molarity calculations. The "dihydrate" designation significantly alters the molecular weight compared to the anhydrous free acid.

Property	Specification
Common Name	PTP Inhibitor V; PHPS1
Chemical Name	4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid
CAS Number	314291-83-3
Molecular Formula	C <sub>21</sub> H <sub>15</sub> N <sub>5</sub> O <sub>6</sub> S <sup>[2][3][4][5][6][7]</sup> · 2H <sub>2</sub> O (Dihydrate form)
Molecular Weight	~501.47 g/mol (Dihydrate) / 465.44 g/mol (Anhydrous)
Target	SHP-2 (PTPN11); PTPN2 (TC-PTP)
Solubility	DMSO (≥10 mg/mL); Poorly soluble in water/PBS
Appearance	Reddish to orange solid



*Critical Note: Always check the specific Certificate of Analysis (CoA) of your batch. If your vial contains the sodium salt or a different hydration state, adjust the mass-to-molarity calculation accordingly.*

## Mechanism of Action & Specificity

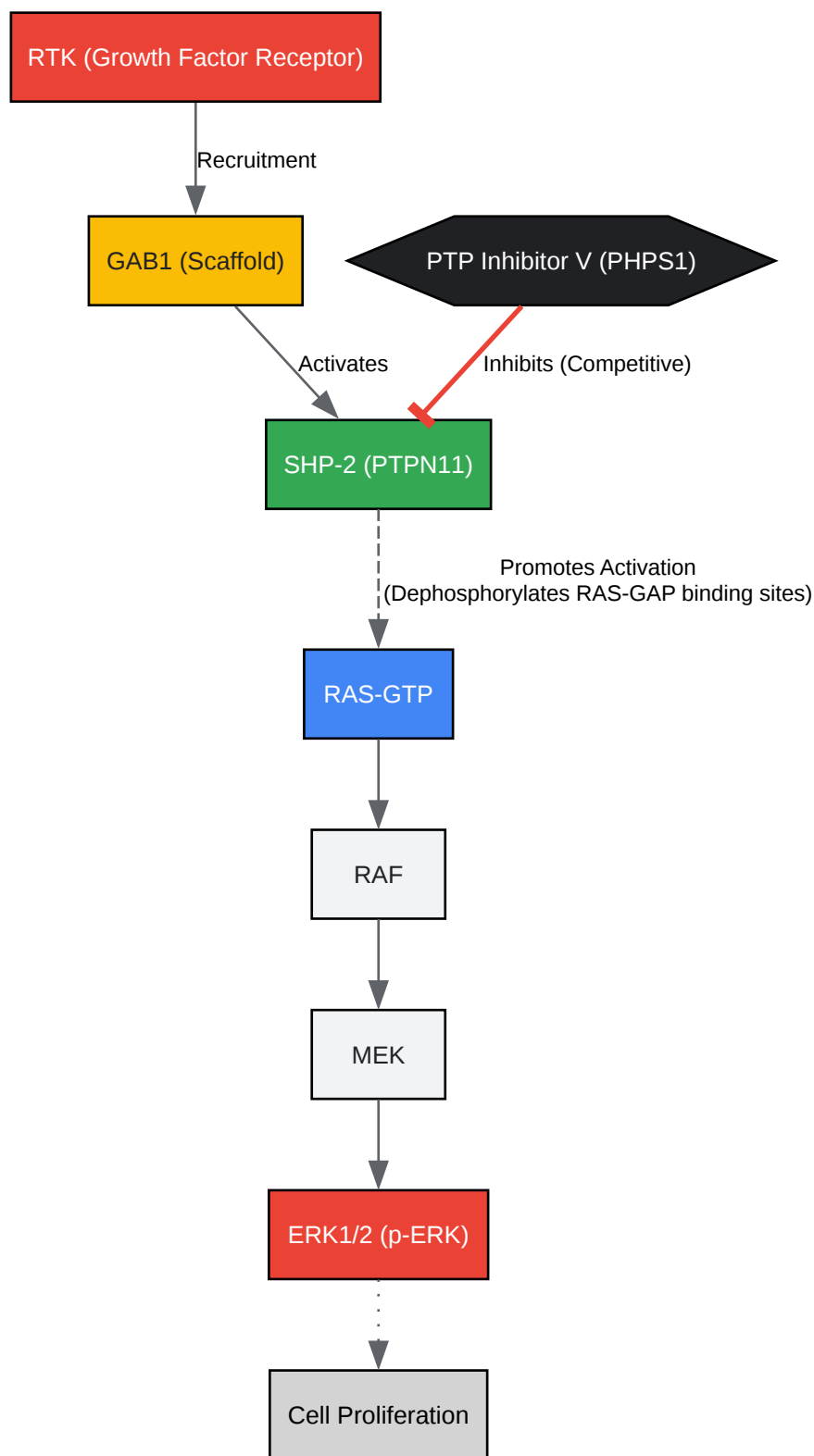
PHPS1 functions as a competitive inhibitor, binding directly to the catalytic PTP domain of SHP-2.

- Primary Target: SHP-2 (K<sub>i</sub> ≈ 0.73 μM).<sup>[3]</sup>
- Secondary Targets: PTPN2 (TC-PTP) (IC<sub>50</sub> ≈ 3.8 μM).

- Selectivity Window: PHPS1 is approximately 15-fold more selective for SHP-2 than SHP-1 and 8-fold more selective than PTP1B.

## Signaling Pathway Context

SHP-2 is a positive regulator of the RAS-MAPK pathway. It dephosphorylates specific tyrosine residues on scaffolding proteins (like GAB1), preventing the recruitment of RAS-GAP (a negative regulator), thereby sustaining RAS activation.



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Caption: PHPS1 blocks SHP-2, preventing the sustained activation of the RAS-MAPK pathway, ultimately reducing p-ERK levels.

## Experimental Best Practices

### Reconstitution & Storage Protocol

Causality: PTP Inhibitor V is hydrophobic. Attempting to dissolve it directly in aqueous buffers (PBS, media) will result in micro-precipitation, leading to inconsistent dosing and "false negative" results.

- Solvent: Use high-grade anhydrous DMSO (Dimethyl sulfoxide).
  - Stock Concentration: Prepare a 10 mM or 20 mM stock solution.
    - Calculation Example: To make 1 mL of 10 mM stock using the dihydrate (MW ~501.47 g/mol), dissolve 5.01 mg of powder in 1 mL DMSO.
  - Dissolution: Vortex vigorously. If particulates persist, warm slightly to 37°C for 2-3 minutes or sonicate briefly.
  - Aliquoting: Divide into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
  - Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light.
- [4]

### In Vitro Enzyme Assay (Biochemical)

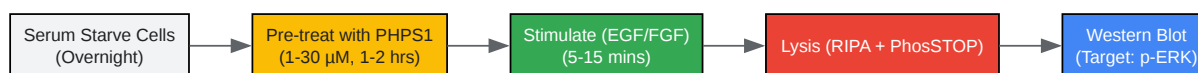
To validate inhibition against recombinant SHP-2.

- Buffer System: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
  - Why DTT? PTPs have a catalytic cysteine that is sensitive to oxidation. DTT maintains the enzyme in an active state.
- Substrate: pNPP (para-Nitrophenylphosphate) or DiFMUP (fluorogenic).
- Procedure:

- Incubate Recombinant SHP-2 (10–50 nM) with PHPS1 (0.1 – 50  $\mu$ M) in buffer for 15 minutes at room temperature.
- Add substrate (pNPP) to initiate reaction.
- Measure Absorbance (405 nm) kinetically for 20 minutes.
- Control: Use Sodium Orthovanadate (1 mM) as a positive control for total inhibition.

## Cell-Based Assay Protocol

Objective: Assess inhibition of downstream signaling (e.g., p-ERK reduction).



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Caption: Standard workflow for validating cellular SHP-2 inhibition.

Step-by-Step:

- Seeding: Seed cells (e.g., HEK293, KYSE-520) and grow to 70-80% confluence.
- Starvation: Serum-starve cells for 12–16 hours.
  - Reasoning: High basal p-ERK from serum can mask the inhibitory effect of PHPS1.
- Treatment: Add PHPS1 diluted in serum-free media.
  - Dose Range: 1  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M, 30  $\mu$ M.
  - Vehicle Control: DMSO concentration must be kept constant (e.g., 0.1%) across all wells.
  - Time: Incubate for 1 to 2 hours. (PHPS1 is cell-permeable but requires time to reach intracellular equilibrium).
- Stimulation: Stimulate with a growth factor (e.g., EGF 10-50 ng/mL) for 5–15 minutes.

- Lysis: Rapidly wash with ice-cold PBS and lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (e.g., PhosSTOP).
  - Critical: Do NOT use PTP Inhibitor V in the lysis buffer; it is the test compound. Use broad-spectrum inhibitors in lysis buffer to preserve the phosphorylation state at the moment of lysis.
- Readout: Western Blot for p-ERK1/2 (Thr202/Tyr204) vs. Total ERK.

## Troubleshooting & Validation

Issue	Probable Cause	Solution
Precipitation in Media	Stock concentration too high or rapid addition.	Pre-dilute stock in a small volume of media before adding to the dish. Ensure final DMSO < 0.5%.
No Inhibition Observed	High intracellular SHP-1 compensation or poor permeability.	Verify SHP-2 dependence of the cell line. Increase concentration to 30-50 $\mu$ M (monitor for toxicity).
Cell Toxicity	Off-target effects at high doses (>50 $\mu$ M).	Perform an MTT/CellTiter-Glo assay to define the non-toxic window.
High Background Signal	Incomplete serum starvation.	Increase starvation time or wash cells more thoroughly before starvation.

## References

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